molecular formula C29H20ClN5O2S B11639475 (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11639475
M. Wt: 538.0 g/mol
InChI Key: PMSSNPIKIAHVBV-UQQQWYQISA-N
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Description

The compound (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a combination of pyrazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives can be formed through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, thiazole, and triazole derivatives that share structural features with (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one . Examples include:

  • (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H20ClN5O2S

Molecular Weight

538.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H20ClN5O2S/c1-2-16-37-24-14-10-19(11-15-24)26-21(18-34(32-26)23-6-4-3-5-7-23)17-25-28(36)35-29(38-25)31-27(33-35)20-8-12-22(30)13-9-20/h2-15,17-18H,1,16H2/b25-17-

InChI Key

PMSSNPIKIAHVBV-UQQQWYQISA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

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